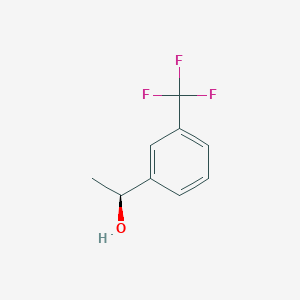

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol

Description

Significance of Chiral Fluoroalcohols in Asymmetric Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. nih.gov In pharmaceutical sciences, the different three-dimensional arrangements (enantiomers) of a chiral drug can lead to vastly different biological activities, with one enantiomer providing the therapeutic effect while the other might be inactive or even detrimental. chiralpedia.com Asymmetric synthesis is the process of selectively producing a single enantiomer of a chiral compound, a critical capability in modern chemistry. uwindsor.canumberanalytics.com

Chiral fluoroalcohols, such as (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, are of increasing importance in this domain. They serve as versatile chiral synthons—pre-made chiral units that can be incorporated into a larger molecule, thereby transferring their specific stereochemistry to the final product. The synthesis of these chiral alcohols with high enantiomeric purity is a key research focus. Biocatalysis, using whole cells or isolated enzymes, has emerged as a powerful and "green" method for producing these compounds. mdpi.com Various microorganisms have been successfully employed for the asymmetric reduction of the corresponding ketone (3'-(Trifluoromethyl)acetophenone) to yield this compound with high enantiomeric excess (ee). fluoromart.com

The table below summarizes selected research findings on the biocatalytic production of this chiral fluoroalcohol.

| Catalyst/Microorganism | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Candida tropicalis 104 | 3,5-bis(trifluoromethyl)acetophenone | 73.7% | >99.9% | mdpi.comnih.gov |

| Recombinant Escherichia coli | 3'-(Trifluoromethyl)acetophenone (B147564) | High | High | fluoromart.com |

| Leifsonia xyli | 3'-(Trifluoromethyl)acetophenone | High | High | fluoromart.com |

| Trichoderma asperellum | 3'-(Trifluoromethyl)acetophenone | High | High | fluoromart.com |

| Burkholderia cenocepacia | 3'-(Trifluoromethyl)acetophenone | High | High | fluoromart.com |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific yields and conditions can vary.

Strategic Importance of the Trifluoromethyl Moiety in Advanced Chemical Scaffolds

The incorporation of a trifluoromethyl (–CF3) group is a widely used and effective strategy in medicinal chemistry and drug discovery. mdpi.comnih.gov This small functional group can profoundly alter the physical, chemical, and biological properties of a molecule, making it a valuable tool for optimizing drug candidates. mdpi.comnih.gov Aromatic compounds that contain trifluoromethyl groups are common in both pharmaceuticals and advanced organic materials. mdpi.com

The strategic value of the –CF3 group is due to several key effects it has on a molecule's properties. ontosight.aimdpi.com It significantly increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a drug's ability to cross cell membranes. mdpi.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, leading to high metabolic stability. mdpi.com This means that the –CF3 group is resistant to being broken down by enzymes in the body, which can increase the half-life of a drug. mdpi.com

The trifluoromethyl group is also a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This electronic effect can enhance the binding affinity of a molecule to its biological target through improved electrostatic and hydrogen bonding interactions. mdpi.com The advantages of substituting a methyl (–CH3) group with a trifluoromethyl (–CF3) group are well-documented in medicinal chemistry. mdpi.com

The following table compares key properties of the trifluoromethyl group with the methyl group.

| Property | Trifluoromethyl (–CF3) Group | Methyl (–CH3) Group | Significance in Chemical Scaffolds |

| Hansch Lipophilicity Parameter (π) | +0.88 | +0.56 | Higher value indicates increased lipophilicity, potentially improving membrane permeability. mdpi.com |

| Bond Dissociation Energy (C-X) | ~485 kJ/mol (C-F) | ~414 kJ/mol (C-H) | The stronger C-F bond contributes to greater metabolic stability. mdpi.com |

| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | Influences molecular interactions and binding affinity to biological targets. mdpi.com |

| Steric Size | Larger than methyl | Smaller than trifluoromethyl | Can improve target binding through enhanced hydrophobic interactions and selectivity. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXCOKNHXMBQC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Stereoselective Synthesis of S 1 3 Trifluoromethyl Phenyl Ethanol

Asymmetric Catalytic Reduction Strategies

Asymmetric catalytic reduction has emerged as a powerful tool for the synthesis of enantiomerically pure alcohols. These strategies can be broadly categorized into biocatalytic approaches, which utilize enzymes or whole microorganisms, and transition metal catalysis, which employs metal complexes with chiral ligands.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. The use of enzymes, either in isolated form or within whole microbial cells, allows for reactions to be conducted under mild conditions with exceptional levels of stereocontrol.

Recombinant Escherichia coli (E. coli) has been extensively engineered to serve as an efficient whole-cell biocatalyst for the asymmetric reduction of ketones. By overexpressing specific carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), these microorganisms can produce chiral alcohols with high yields and enantiomeric excess.

A notable example involves the use of a recombinant E. coli BL21(DE3) strain harboring a plasmid that expresses a carbonyl reductase variant, LXCAR-S154Y, derived from Leifsonia xyli. This engineered strain has been successfully employed for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to its corresponding alcohol. In a whole-cell-catalyzed biotransformation, this recombinant E. coli variant demonstrated the ability to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess (ee) of over 99.9%. nih.gov To enhance the productivity of such systems, medium engineering strategies have been explored. The addition of surfactants, such as Tween-20, has been shown to increase the substrate concentration, leading to improved yields. nih.gov Furthermore, the incorporation of natural deep eutectic solvents (NADES) in the reaction medium can further boost biocatalytic efficiency. nih.gov

The use of whole cells for biocatalysis is advantageous as it circumvents the need for costly cofactor regeneration. The cellular machinery of the microorganism intrinsically recycles the necessary cofactors, such as NAD(P)H.

The efficacy of a biocatalyst is determined by its activity and substrate specificity. Carbonyl reductases are evaluated based on their ability to reduce a wide array of substrates with high enantioselectivity. The substrate scope of these enzymes is a critical factor for their application in organic synthesis.

Carbonyl reductases often exhibit broad substrate tolerance, accepting various aromatic and aliphatic ketones. For instance, a carbonyl reductase from Saccharomyces cerevisiae (SCR), when expressed in E. coli, has been shown to reduce a variety of ketones to their corresponding chiral alcohols with high enantiopurity. While this specific enzyme might lead to the (S)-enantiomer for some substrates, it is important to note that the stereochemical outcome is substrate-dependent. The versatility of these enzymes allows for the synthesis of a diverse range of valuable chiral building blocks.

Below is an interactive data table illustrating the substrate scope of a representative carbonyl reductase, showcasing its activity towards different ketone substrates.

| Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| 3'-(Trifluoromethyl)acetophenone | (S) or (R) | High | >99 |

| Acetophenone | (S) | >98 | >99 |

| Ethyl 4-chloro-3-oxobutanoate | (R) | High | >99 |

| Ethyl pyruvate | (R) | High | 94 |

| Ethyl benzoylformate | (R) | High | 92 |

Note: The product configuration and specific values can vary depending on the specific enzyme and reaction conditions. The data presented is illustrative of the general performance of carbonyl reductases.

Transition metal catalysis provides a powerful and versatile platform for the asymmetric reduction of ketones. Catalysts based on earth-abundant metals, such as manganese, are gaining prominence due to their lower cost and reduced toxicity compared to noble metals like ruthenium and iridium.

The key to high enantioselectivity in transition metal-catalyzed reactions lies in the design of the chiral ligand that coordinates to the metal center. For manganese-catalyzed asymmetric hydrogenation and transfer hydrogenation, a variety of chiral ligands have been developed, with PNN (phosphine-amine-amine) and NN (diamine) ligand systems being particularly effective.

One successful approach involves the use of a chiral PNN-pincer ligand in conjunction with a manganese precursor. For example, a new type of (RC, SP)-1-(2-diphenylphosphino)ferrocenylethylamine N-substituted with a (RC)-5,6,7,8-tetrahydroquinolinyl group has been employed as a chiral chelating ligand in Mn-catalyzed asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a broad range of ketones. le.ac.uk This system has demonstrated high conversions and excellent enantioselectivities. le.ac.uk

The table below presents data on the performance of a manganese complex with a chiral macrocyclic (NH)₂P₂ ligand in the asymmetric transfer hydrogenation of substituted acetophenones. researchgate.net

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | >99 | 91 |

| 4'-Methylacetophenone | >99 | 92 |

| 4'-Methoxyacetophenone | >99 | 90 |

| 3'-(Trifluoromethyl)acetophenone | 99 | 97 |

| 2'-Chloroacetophenone | 98 | 94 |

Data sourced from a study on a bis(carbonyl) manganese(I) complex with a chiral (NH)₂P₂ macrocyclic ligand. researchgate.net

Understanding the reaction mechanism is crucial for the rational design and optimization of catalytic systems. For manganese-catalyzed asymmetric transfer hydrogenation, mechanistic studies, including kinetic analysis and computational (DFT) calculations, have provided valuable insights into the catalytic cycle.

The generally accepted mechanism for Mn-catalyzed ATH involves the formation of a manganese hydride species as the active catalyst. This is typically generated in situ from a manganese precursor, a chiral ligand, and a base in the presence of a hydrogen donor like 2-propanol. The prochiral ketone then coordinates to the manganese hydride complex, and the hydride is transferred to the carbonyl carbon in a stereoselective manner, dictated by the chiral environment of the ligand. The resulting manganese alkoxide is then protonated by the hydrogen donor, regenerating the active catalyst and releasing the chiral alcohol product.

DFT calculations have been instrumental in elucidating the transition states involved in the hydride transfer step, which is often the enantioselectivity-determining step. These studies have highlighted the importance of steric and electronic interactions between the substrate and the chiral ligand in controlling the stereochemical outcome of the reaction. For instance, π-π stacking interactions and steric hindrance between the catalyst and the substrate can significantly influence the enantiomeric excess. le.ac.uk

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Optimization of Reaction Conditions for Enantiomeric Excess

The asymmetric reduction of the prochiral ketone, 3'-(trifluoromethyl)acetophenone, is a primary route to (S)-1-(3-(Trifluoromethyl)phenyl)ethanol. Achieving high enantiomeric excess (ee) requires careful optimization of various reaction parameters. Biocatalytic methods, in particular, have shown exceptional enantioselectivity, often exceeding 99% ee, making the optimization focus primarily on improving reaction yield, efficiency, and substrate loading.

Key parameters that are typically optimized in biocatalytic reductions include:

Biocatalyst Selection and Concentration: Different microbial strains or isolated enzymes exhibit varying levels of activity and selectivity. Organisms such as Candida tropicalis, Sphingomonas sp., and recombinant Escherichia coli expressing specific ketoreductases have been successfully employed. nih.govresearchgate.netnih.gov The concentration of the biocatalyst, often measured in dry cell weight (DCW), is critical for achieving a high rate of conversion.

pH and Temperature: Enzymatic activity is highly dependent on pH and temperature. For the reduction of related trifluoromethyl ketones using whole-cell catalysts, optimal conditions are often found in a pH range of 7.0 to 8.0 and at temperatures around 30°C. nih.govnih.gov

Co-substrates and Cofactor Regeneration: Many ketoreductases require a cofactor, typically NADPH or NADH, as a source of hydrides. An efficient in-situ cofactor regeneration system is essential for process viability. This is often achieved by adding a co-substrate like glucose or isopropanol. researchgate.netrsc.org

Substrate Concentration: A major challenge in biocatalysis is the often low solubility and potential cytotoxicity of hydrophobic substrates like 3'-(trifluoromethyl)acetophenone in aqueous media. nih.gov Increasing the substrate load without inhibiting the enzyme is a key goal of optimization.

Reaction Medium and Additives: The use of surfactants or co-solvents can enhance substrate solubility and improve mass transfer. A significant advancement has been the use of Natural Deep Eutectic Solvents (NADES), which are mixtures of natural, biodegradable compounds like choline (B1196258) chloride and a hydrogen bond donor (e.g., trehalose (B1683222) or lysine). nih.govnih.gov These NADES can increase cell membrane permeability and reduce substrate toxicity, allowing for higher substrate loading and improved yields. nih.govnih.gov

Aeration: For whole-cell catalysis, the oxygen level can influence the intracellular redox state. Studies on the synthesis of a similar compound, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, demonstrated that micro-aerobic (oxygen-deficient) conditions could significantly increase the yield and substrate tolerance compared to fully aerobic conditions. nih.gov

The following table summarizes the optimization of reaction conditions for the bioreduction of 3'-(trifluoromethyl)acetophenone to its corresponding alcohol using a recombinant E. coli catalyst system, highlighting the positive impact of additives.

| Reaction System | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Neat Buffer Solution | 50 | 26.9 | >99.9% | nih.gov |

| Buffer with 0.6% (w/v) Tween-20 | 200 | 74.1 | >99.9% | nih.gov |

| Buffer with Tween-20 and 4% (w/v) ChCl:Lys NADES | 200 | 91.5 | >99.9% | nih.gov |

Organocatalytic Methods for Chiral Induction

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional catalysis. While organocatalysis has emerged as a powerful tool for asymmetric synthesis, its application for the direct enantioselective reduction of 3'-(trifluoromethyl)acetophenone to this compound is not extensively documented in the reviewed literature. Most established methods for this specific transformation rely on biocatalysis or transition-metal catalysis.

However, the principles of organocatalysis have been successfully applied to similar reactions, such as the asymmetric reduction of other ketones or the synthesis of other chiral trifluoromethylated compounds. For instance, BINOL-derived boro-phosphate catalysts have been used for the enantioselective reduction of α-trifluoromethylated imines to their corresponding amines with high enantioselectivity. organic-chemistry.org Another approach involves the organocatalytic homologation of boronic acids using trifluorodiazoethane in the presence of BINOL derivatives to create chiral trifluoromethyl-containing building blocks, which can then be oxidized to alcohols. nih.govresearchgate.net These examples demonstrate the potential of organocatalysis for chiral induction in fluorine chemistry, even if specific protocols for the direct synthesis of this compound are not yet prevalent.

Advanced Synthetic Methodologies for Enantiomerically Pure this compound

Modern synthetic chemistry has moved towards more efficient, scalable, and sustainable methods for producing enantiopure compounds. For this compound, these methodologies primarily revolve around biocatalysis.

Immobilized Enzymes: To overcome challenges with catalyst stability, recovery, and reuse, enzymes can be immobilized on solid supports. researchgate.netacs.org Ketoreductases have been successfully immobilized on resins via covalent bonding, creating highly active and stable catalysts that can be used in organic solvents. acs.org This approach facilitates easy separation of the catalyst from the product and allows for its repeated use in multiple batch reactions. researchgate.netacs.org

Continuous Flow Synthesis: The use of immobilized enzymes is a key enabler for continuous flow manufacturing. researchgate.netnih.gov In a flow reactor, the substrate solution is continuously passed through a column packed with the immobilized enzyme, and the product is collected at the outlet. acs.org This methodology offers superior control over reaction parameters, enhanced safety, and higher productivity compared to traditional batch processes, making it highly attractive for industrial-scale production. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound through biocatalytic routes aligns well with the principles of green chemistry. researchgate.netmdpi.com

Use of Renewable Feedstocks and Catalysts: Biocatalysis utilizes enzymes from renewable sources. Co-substrates like glucose, used for cofactor regeneration, are also derived from biomass. researchgate.net

Safer Solvents and Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media (water) under mild conditions of temperature (e.g., 30°C) and pressure, reducing energy consumption and avoiding the need for volatile or toxic organic solvents. nih.govresearchgate.net

Use of Greener Co-solvents: When co-solvents are needed to improve substrate solubility, green alternatives like Natural Deep Eutectic Solvents (NADES) are being employed. nih.govnih.gov NADES are composed of natural, non-toxic, and biodegradable components, presenting a significant environmental advantage over traditional organic solvents. nih.gov

High Atom Economy and Selectivity: Enzymatic reactions are known for their extremely high chemo-, regio-, and stereoselectivity. researchgate.net The asymmetric reduction of 3'-(trifluoromethyl)acetophenone proceeds with near-perfect enantioselectivity (>99% ee), which minimizes the formation of unwanted isomers and simplifies purification, thereby reducing waste. nih.govresearchgate.net

Waste Prevention: The high efficiency and selectivity of biocatalytic methods lead to higher yields of the desired product and fewer byproducts, adhering to the core green chemistry principle of waste prevention. mdpi.com The ability to recycle immobilized enzymes further contributes to waste reduction. acs.org

The adoption of these biocatalytic and advanced flow methodologies represents a shift towards more sustainable and environmentally responsible manufacturing of chiral chemical intermediates. mdpi.comresearchgate.net

Chemical Transformations and Reactivity of S 1 3 Trifluoromethyl Phenyl Ethanol

Stereoselective Derivatization Strategies

The derivatization of (S)-1-(3-(trifluoromethyl)phenyl)ethanol can be achieved through several stereoselective strategies that either retain, invert, or remove the stereocenter at the carbinol carbon. These methods are crucial for incorporating this chiral motif into more complex molecules.

The oxidation of a chiral secondary alcohol like this compound results in the formation of the corresponding achiral ketone, 3'-(trifluoromethyl)acetophenone (B147564). While the direct oxidation of the pure (S)-enantiomer yields a single ketone product, oxidation is a powerful tool in the context of kinetic resolution of the racemic alcohol. In a kinetic resolution, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantioenriched alcohol from the ketone product.

Various catalytic systems have been developed for the enantioselective oxidation of racemic secondary alcohols. For instance, chiral Mn(III)-salen complexes, in conjunction with an oxidant like N-bromosuccinimide (NBS), have demonstrated high efficiency in the oxidative kinetic resolution of a range of benzylic alcohols. rsc.org Similarly, biocatalytic methods employing lipases, such as Lipase PS from Pseudomonas cepacia, are widely used. These enzymes selectively catalyze the acylation of one enantiomer in a racemic mixture, and the subsequent separation of the esterified alcohol from the unreacted one is straightforward. researchgate.net While these methods are typically used to resolve a racemic mixture, they fundamentally rely on the stereoselective oxidation (or acylation, which is conceptually related in terms of enantiomer differentiation) of one enantiomer, such as the (S)-alcohol, over the other.

| Catalyst/Enzyme | Oxidant/Acyl Donor | Typical Substrate | Outcome | Reference |

|---|---|---|---|---|

| Chiral Mn(III)-Salen Complex | N-Bromosuccinimide (NBS) | Racemic Secondary Benzylic Alcohols | Oxidative kinetic resolution | rsc.org |

| Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | rac-1-(4-(Trifluoromethyl)phenyl)ethanol | Kinetic resolution via transesterification | researchgate.net |

| Dicopper(II) Pyrazole (B372694) Complex | Stoichiometric (self-reduction of Cu(II)) | Hydroxy-substituted benzylic alcohols | Shape-selective oxidation to aldehyde/ketone | ru.nl |

The complete reduction of the hydroxyl group of this compound to yield the corresponding alkane, 1-ethyl-3-(trifluoromethyl)benzene, involves the removal of the C-O bond. This transformation, known as dehydroxylation or deoxygenation, necessarily leads to the loss of the stereocenter, as the resulting benzylic carbon is no longer chiral.

Common methods for the dehydroxylation of benzylic alcohols proceed through a two-step sequence. First, the hydroxyl group, which is a poor leaving group, is converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester can then be reduced by a strong nucleophilic hydride reagent, such as lithium aluminum hydride (LiAlH₄). This reduction typically proceeds via an Sₙ2 mechanism, displacing the sulfonate group. Other methods include catalytic hydrogenation over a palladium catalyst (hydrogenolysis) or ionic hydrogenation using a trialkylsilane and a strong acid like trifluoroacetic acid.

Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group ability. libretexts.org Therefore, activation is required. Stereospecific substitution, which proceeds with a predictable stereochemical outcome, is typically achieved via an Sₙ2 mechanism, resulting in the inversion of configuration at the stereocenter.

A premier method for achieving this transformation is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction is carried out in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.com The alcohol is activated in situ by forming an oxyphosphonium salt, which is an excellent leaving group. A wide range of acidic nucleophiles (pKa < 13) can then displace this leaving group in an Sₙ2 fashion. wikipedia.org For this compound, this provides a direct route to the corresponding (R)-configured products.

| Nucleophile (H-Nu) | Product | Stereochemistry |

|---|---|---|

| Benzoic Acid (PhCOOH) | (R)-1-(3-(Trifluoromethyl)phenyl)ethyl benzoate | Inversion |

| Phthalimide | (R)-N-(1-(3-(Trifluoromethyl)phenyl)ethyl)phthalimide | Inversion |

| Hydrazoic Acid (HN₃) | (R)-1-(1-Azidoethyl)-3-(trifluoromethyl)benzene | Inversion |

| Thiophenol (PhSH) | (R)-Phenyl(1-(3-(trifluoromethyl)phenyl)ethyl)sulfane | Inversion |

Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity

The trifluoromethyl (CF₃) group at the meta position of the phenyl ring exerts a profound influence on the reactivity of the benzylic alcohol. The CF₃ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I), which arises from the high electronegativity of the three fluorine atoms. vaia.comminia.edu.eg This electronic effect significantly alters the stability of potential reaction intermediates.

The primary consequence of this strong electron withdrawal is the destabilization of any developing positive charge at the benzylic position. youtube.com This makes reaction pathways that involve a carbocation intermediate, such as an Sₙ1 mechanism, highly unfavorable for this substrate. libretexts.org In contrast, for benzylic alcohols with electron-donating groups, the Sₙ1 pathway can be facile due to the stabilization of the resulting benzyl (B1604629) cation. Therefore, nucleophilic substitution reactions on this compound are strongly biased towards Sₙ2-type mechanisms, which avoid the formation of a high-energy carbocation.

Conversely, the electron-withdrawing nature of the CF₃ group increases the electrophilicity of the benzylic carbon, potentially making it more susceptible to attack by nucleophiles in an Sₙ2 reaction. In oxidation reactions, the electron-withdrawing group can influence the rate-determining step. For instance, in oxidations that proceed via hydride abstraction from the benzylic carbon, the CF₃ group can affect the stability of the transition state. Studies on the oxidation of substituted benzyl alcohols have shown that substrates with strongly electron-withdrawing groups can exhibit different kinetic behavior compared to those with electron-donating groups, sometimes indicating a change in the reaction mechanism. researchgate.net

The influence of trifluoromethyl substituents on stereoselectivity has also been observed in other contexts. For example, in glycosylation reactions, the use of trifluoromethylated benzyl protecting groups on the glycosyl donor was found to dramatically increase the 1,2-cis-selectivity of the reaction. nih.govacs.org This effect was correlated with the Hammett parameter of the substituent, highlighting the critical role of electronic effects in controlling stereochemical outcomes. acs.org

Mechanistic Studies of Functional Group Interconversions

The mechanisms of the primary transformations of this compound are well-understood and are dictated by the substrate's electronic properties.

The mechanism of the Mitsunobu reaction provides a clear example of a stereospecific functional group interconversion. The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a zwitterionic betaine (B1666868) adduct. alfa-chemistry.com This adduct deprotonates the acidic nucleophile (H-Nu). The resulting alcoholate anion of this compound then attacks the activated phosphonium (B103445) species to form a key oxyphosphonium salt intermediate. At this stage, the original hydroxyl group has been converted into an excellent leaving group. The conjugate base of the nucleophile (Nu⁻) then performs a backside attack on the benzylic carbon in a classic Sₙ2 displacement, leading to the product with inverted stereochemistry and the liberation of triphenylphosphine oxide and the hydrazide byproduct. wikipedia.orgorganic-chemistry.org The concerted nature of this final step ensures the high stereospecificity of the reaction. fiveable.me

For oxidation reactions , the mechanism depends on the specific oxidant used. Many catalytic oxidations of benzylic alcohols are believed to proceed through a transition state involving the abstraction of a hydride ion (H⁻) from the benzylic carbon. researchgate.net Kinetic studies on the oxidation of a series of substituted benzyl alcohols with trichloroisocyanuric acid (TCCA) revealed a negative Hammett ρ value, indicating the development of positive charge at the benzylic position in the transition state. researchgate.net However, for substrates with strongly deactivating groups, such as 3-NO₂ and 4-CF₃, a change in the mechanism was indicated, suggesting that the electronic nature of the substituent is critical in defining the reaction pathway. researchgate.net

The reduction of a sulfonate ester derivative (e.g., tosylate) with a hydride reagent like LiAlH₄ follows a classical Sₙ2 mechanism. The hydride ion acts as the nucleophile, attacking the electrophilic benzylic carbon from the side opposite to the bulky sulfonate leaving group. This results in a single, concerted displacement of the leaving group, forming the new C-H bond.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates

The enantiopure nature of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is paramount in the synthesis of chiral pharmaceuticals. In drug development, often only one enantiomer (a non-superimposable mirror image of a molecule) provides the desired therapeutic effect, while the other may be inactive or even harmful. This chiral alcohol serves as a foundational element for constructing such specific, single-enantiomer drugs.

Utility in the Synthesis of Other Therapeutic Compounds

The application of this chiral alcohol extends to other classes of therapeutic compounds. It is a key intermediate for the synthesis of NK-1 receptor antagonists like Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting. fluoromart.comchemicalbook.com The synthesis of these antagonists often utilizes the (R)-enantiomer, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, highlighting the importance of this structural motif in drug design. chemicalbook.comresearchgate.net The production of these intermediates can be achieved through both chemical and biocatalytic methods, with biocatalysis offering milder reaction conditions and higher specificity. chemicalbook.commdpi.com

Below is a table summarizing the biocatalytic production of a related compound, showcasing typical yields and enantiomeric excess (ee).

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Candida tropicalis 104 | 3,5-bis(trifluoromethyl)acetophenone | (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | up to 91.3% | >99.9% |

| Geotrichum candidum ZJPH1704 | 3,5-bis(trifluoromethyl)acetophenone | (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | up to 60.4% | >99% |

| Recombinant E. coli with carbonyl reductase | 3'-(trifluoromethyl)acetophenone (B147564) | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5% | >99.9% |

This table presents data on related trifluoromethylphenyl ethanol (B145695) derivatives to illustrate the effectiveness of biocatalytic methods in producing chiral alcohols with high purity. nih.govmdpi.com

Application in Agrochemical Development

Chirality is also a significant factor in the agrochemical industry. The use of single-enantiomer agrochemicals can lead to higher efficacy, reduced environmental impact, and lower application rates. The trifluoromethylphenyl structure is a common feature in many modern pesticides. nih.govnih.gov

Synthesis of Novel Pesticides and Herbicides

This compound serves as a valuable starting material for novel pesticides and herbicides. The trifluoromethyl group is known to enhance the biological activity of many agrochemicals. nih.gov For example, trifluoromethyl-containing moieties are present in herbicides such as flazasulfuron (B46402) and pesticides. nih.gov By utilizing a chiral precursor like this compound, chemists can synthesize agrochemicals with greater selectivity for their intended targets, thereby minimizing harm to non-target organisms. Research has shown that a significant percentage of recently developed agrochemicals are chiral compounds. nih.gov The design of novel herbicides has incorporated trifluoromethylphenoxy groups, which can be derived from precursors like the title compound. researchgate.net

Contributions to the Synthesis of Complex Organic Molecules

The utility of this compound is not limited to pharmaceuticals and agrochemicals. It is a versatile building block for a wide range of complex organic molecules where precise control of stereochemistry is essential. nih.govresearchgate.net The defined stereocenter of the alcohol can be used to direct the formation of subsequent chiral centers in a synthetic sequence, a fundamental strategy in modern asymmetric synthesis. nih.gov

Design and Synthesis of Derivatives for Enhanced Reactivity or Specificity

To broaden its synthetic applications, derivatives of this compound are frequently prepared. The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, oxidation of the alcohol to the corresponding ketone, 3'-(trifluoromethyl)acetophenone, provides a substrate for a variety of carbon-carbon bond-forming reactions or asymmetric reduction to access the opposite enantiomer. nih.gov These modifications allow chemists to fine-tune the molecule's reactivity for specific synthetic transformations, enabling the construction of more intricate molecular structures. For instance, derivatives of the related 3,5-bis(trifluoromethyl)phenyl moiety have been used to create pyrazole (B372694) derivatives with potent biological activity. mdpi.com

Biological and Biochemical Interactions of S 1 3 Trifluoromethyl Phenyl Ethanol

Investigation of Biochemical Pathways and Catalysis Mechanisms

Detailed studies on the specific biochemical pathways and catalysis mechanisms involving (S)-1-(3-(Trifluoromethyl)phenyl)ethanol are limited.

Currently, there is no specific scientific literature available that investigates or establishes the role of this compound as a component of an electron donor-acceptor (EDA) complex. While EDA complexes are a known mechanism in certain photochemical and trifluoromethylation reactions, the participation of this specific alcohol in such complexes has not been documented.

There is no available research demonstrating that this compound facilitates the synthesis of nitrogen-containing compounds through electron transfer processes.

Studies on Enzyme Interactions

The most significant body of research concerning this compound is in the field of biocatalysis, specifically its synthesis via enzymatic reactions.

This compound is primarily known as the product of the asymmetric reduction of its corresponding ketone, 3'-(trifluoromethyl)acetophenone (B147564). This reaction is efficiently catalyzed by a variety of microbial enzymes, particularly carbonyl reductases and alcohol dehydrogenases. This indicates a clear interaction between the compound (as a product) and the active site of these enzymes.

Several microorganisms have been identified that produce this compound with high enantiomeric excess. The reverse reaction, the oxidation of the alcohol to the ketone, is theoretically possible, which would make the compound a substrate for these enzymes. However, studies focusing on its role as a substrate for major human metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, are not available in the current scientific literature. mdpi.comdroracle.ai Consequently, there is no specific data on its potential as an inhibitor of these key metabolic enzymes.

Table 1: Examples of Biocatalytic Synthesis of this compound and Related Compounds

| Enzyme/Microorganism | Precursor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Recombinant E. coli expressing carbonyl reductase | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | nih.gov |

| Candida tropicalis 104 | 3,5-bis(Trifluoromethyl) acetophenone | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 100% | nih.gov |

| Leifsonia xyli | Related ketones | This compound | High | mdpi.com |

Note: The table includes data for the synthesis of both the (S) and (R) enantiomers and a closely related compound to illustrate the types of enzymatic interactions studied.

Due to the lack of research on its interaction with primary metabolic enzymes like cytochrome P450s, there is no direct evidence to detail the influence of this compound on metabolic pathways relevant to drug metabolism and efficacy.

Generally, the introduction of a trifluoromethyl (-CF3) group into a molecule can significantly alter its metabolic profile. mdpi.comannualreviews.org The C-F bond is very strong, making the -CF3 group resistant to metabolic cleavage. mdpi.com This often leads to increased metabolic stability and a longer biological half-life for pharmaceuticals containing this moiety. annualreviews.orgresearchgate.net While it can be inferred that the trifluoromethyl group in this compound would contribute to its metabolic stability, specific studies on its metabolic fate and its effect on the metabolism of other drugs have not been published.

Structure-Activity Relationship Studies (SAR) Related to Chiral Fluoroalcohols

Specific structure-activity relationship (SAR) studies focusing on a series of chiral fluoroalcohols that includes this compound are not well-documented. However, general principles from medicinal chemistry allow for inferences about how its structural features might contribute to biological interactions.

Chirality : The stereochemistry of a molecule is crucial for its interaction with chiral biological systems like enzymes and receptors. nih.govmdpi.com Different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic fates. nih.gov The (S)-configuration of this alcohol would be expected to interact with biological targets differently than its (R)-enantiomer.

Trifluoromethyl Group : The -CF3 group has a profound impact on a molecule's biological activity. mdpi.com Its high electronegativity and lipophilicity can alter receptor binding affinity, membrane permeability, and metabolic stability. annualreviews.orgresearchgate.net The replacement of a methyl group with a trifluoromethyl group can lead to enhanced biological potency. researchgate.net

Benzylic Alcohol Moiety : The hydroxyl group of the benzylic alcohol can participate in hydrogen bonding, which is a key interaction in many enzyme-substrate and drug-receptor binding events.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-1-[3-(Trifluoromethyl)phenyl]ethanol |

| 3'-(Trifluoromethyl)acetophenone |

| (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol |

Advanced Analytical and Computational Methodologies in Research on S 1 3 Trifluoromethyl Phenyl Ethanol

Spectroscopic and Chromatographic Techniques for Chiral Purity and Enantiomeric Excess Determination

The precise determination of chiral purity and enantiomeric excess (e.e.) is fundamental in the synthesis and application of enantiomerically pure compounds. A variety of spectroscopic and chromatographic methods are utilized for the analysis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol.

Gas Chromatography (GC) has proven to be a robust technique for the enantioselective analysis of this compound. The separation of the enantiomers is typically achieved using a chiral stationary phase (CSP). A notable example involves the use of a CP-Chirasil-Dex CB column, which is a cyclodextrin-based CSP. nih.gov The different interactions between the enantiomers and the chiral selector result in different retention times, allowing for their separation and quantification.

In a specific application, the concentrations of the precursor, 3'-(trifluoromethyl)acetophenone (B147564), and the product, (R)- and (S)-1-[3-(trifluoromethyl)phenyl]ethanol, were determined by GC. nih.gov The analysis was performed on an Agilent GC 7820A instrument equipped with a chiral CP-Chirasil-Dex CB column. nih.gov The injector and detector temperatures were maintained at 250 °C. nih.gov A specific temperature program was employed, starting at 115 °C for 2 minutes, followed by an increase to 140 °C at a rate of 3 °C/min. nih.gov Under these conditions, distinct retention times for the (R) and (S) enantiomers were observed, enabling the calculation of the enantiomeric excess. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for chiral separations. shimadzu.com The versatility of HPLC allows for various modes of operation, including normal-phase, reversed-phase, and polar organic modes, each offering unique selectivity for different types of chiral compounds. chromatographyonline.comsigmaaldrich.com The key to successful chiral separation by HPLC is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most common and effective for a broad range of enantiomers. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention. sigmaaldrich.com Optimization of the mobile phase composition, flow rate, and temperature is crucial for achieving baseline separation and accurate quantification of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed for the determination of enantiomeric purity, often through the use of chiral solvating agents or chiral lanthanide shift reagents. thieme-connect.de These agents interact with the enantiomers to form diastereomeric complexes, which can result in the separation of signals for corresponding protons in the NMR spectrum. While direct analysis by NMR might not always provide baseline separation of enantiomeric signals, it is a valuable tool for structural elucidation and can be used to confirm the identity of the synthesized compound. For instance, 1H NMR and 13C NMR spectra are used to confirm the chemical structure of the product. nih.gov

Below is a data table summarizing the gas chromatography conditions for the analysis of 1-(3-(Trifluoromethyl)phenyl)ethanol enantiomers.

| Parameter | Value |

| Instrument | Agilent GC 7820A |

| Column | Chiral CP-Chirasil-Dex CB |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Initial Column Temperature | 115 °C (held for 2 min) |

| Temperature Ramp | 3 °C/min to 140 °C |

| Retention Time (S)-enantiomer | 6.92 min |

| Retention Time (R)-enantiomer | 6.35 min |

Data sourced from a study on the bioreduction of 3'-(trifluoromethyl)acetophenone. nih.gov

Computational Chemistry Approaches for Understanding Reactivity and Chirality

Computational chemistry provides invaluable insights into the molecular properties and behavior of chiral compounds like this compound. These in silico methods complement experimental data by offering a detailed understanding of reaction mechanisms, stereoselectivity, and the nature of chiral recognition at the atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions. nih.gov These methods can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies.

For the synthesis of this compound, particularly through asymmetric reduction of the corresponding ketone, quantum chemical calculations can elucidate the mechanism of stereoselectivity. By modeling the interaction of the substrate with the chiral catalyst or enzyme, researchers can understand the preferential formation of the (S)-enantiomer. These calculations can reveal the key non-covalent interactions, such as hydrogen bonding and steric hindrance, within the transition state that dictate the stereochemical outcome. The insights gained from these studies can guide the design of more efficient and selective catalysts.

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze the three-dimensional structures of molecules. For this compound, molecular modeling is instrumental in understanding its stereochemical properties.

By generating and analyzing the conformational landscape of the molecule, researchers can identify the most stable conformations and understand how the trifluoromethylphenyl group and the hydroxyl group are oriented in space. This information is crucial for predicting how the molecule will interact with other chiral molecules, such as the active site of an enzyme or a chiral stationary phase in chromatography. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule and its interactions over time. These computational approaches are essential for rationalizing the observed enantioselectivity in analytical separations and in biocatalytic transformations.

Future Directions and Emerging Research Avenues

Development of Next-Generation Catalysts for Asymmetric Synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol

The asymmetric synthesis of this compound, primarily through the reduction of its corresponding ketone, 3'-(trifluoromethyl)acetophenone (B147564), is a critical area of research. While effective methods exist, the development of next-generation catalysts aims for higher efficiency, greater enantioselectivity, milder reaction conditions, and improved sustainability.

Organometallic Catalysis: Research into organometallic catalysts continues to yield promising results for the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of trifluoromethyl ketones. rsc.orgresearchgate.net These ketones are known to be challenging substrates due to their stereoelectronic properties. rsc.orgresearchgate.net

Ruthenium and Rhodium Complexes: Chiral ruthenium and rhodium complexes have been instrumental in the asymmetric hydrogenation of trifluoromethyl ketones, providing chiral trifluoromethyl alcohols with high enantiomeric excess (up to 98% ee). acs.org For instance, chiral rhodium-(amidephosphine-phosphinite) complexes have proven effective. acs.org Similarly, catalyst systems comprising a ruthenium complex with a chiral diamine ligand, such as (S,S)-Ts-DPEN, are used for asymmetric transfer hydrogenation. sigmaaldrich.com An electrochemically promoted ATH reaction using a chiral Ru complex has also been reported, achieving a 96% yield and 94% ee for (R)-α-(Trluoromethyl)benzyl alcohol. acs.org

Iridium-Based Catalysts: More recently, iridium-based catalysis systems have been developed, offering highly efficient routes to chiral 2,2,2-trifluoroethanols with excellent yields (up to 99%) and enantioselectivities (up to 99% ee). rsc.orgresearchgate.net

Biocatalysis: Biocatalysis presents a green and highly selective alternative to metal-based catalysis. The use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of prochiral ketones is a major focus.

Carbonyl Reductases and Alcohol Dehydrogenases (ADHs): Recombinant E. coli cells expressing engineered carbonyl reductases have been successfully used to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess greater than 99.9%. nih.govchemicalbook.com Various other microorganisms, including Leifsonia xyli, Trichoderma asperellum, and Candida tropicalis, have also been explored for this asymmetric reduction. fluoromart.comnih.gov Novel ADHs are continually being discovered and characterized for their ability to synthesize chiral alcohols from a broad range of ketones. nih.govnih.govrsc.org

Medium Engineering: The efficiency of whole-cell catalysis can be significantly boosted through "medium engineering." For example, the addition of surfactants like Tween-20 and the use of Natural Deep Eutectic Solvents (NADES) have been shown to increase substrate concentration and improve product yields in the synthesis of (R)-MTF-PEL. nih.gov

| Catalyst Type | Specific Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Organometallic (Rhodium) | Chiral Rhodium-(amidephosphine-phosphinite) complexes | Trifluoromethyl ketones | Chiral trifluoromethyl alcohols | Up to 98% | High | acs.org |

| Organometallic (Iridium) | Iridium/f-amphol and Iridium/f-ampha systems | Trifluoromethyl ketones | Chiral secondary 2,2,2-trifluoroethanols | Up to 99% | Up to 99% | rsc.org |

| Organometallic (Ruthenium) | Chiral Ru complex (Electrochemical ATH) | 2,2,2-Trifluoroacetophenone | (R)-α-(Trifluoromethyl)benzyl alcohol | 94% | 96% | acs.org |

| Biocatalyst (Whole-cell) | Recombinant E. coli expressing Carbonyl Reductase | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | 91.5% (at 200 mM substrate) | nih.gov |

| Biocatalyst (Whole-cell) | Candida tropicalis 104 | 3,5-bis(Trifluoromethyl)acetophenone | (S)-1-[3,5-bis(Trifluoromethyl)phenyl]ethanol | >99% | Up to 86.2% | nih.govmdpi.com |

Exploration of Novel Bio-Applications Beyond Current Scope

This compound is a well-established key chiral intermediate in the synthesis of pharmaceuticals, most notably for neurokinin-1 (NK-1) receptor antagonists like aprepitant. fluoromart.com However, the unique properties imparted by the trifluoromethyl group—such as increased lipophilicity, metabolic stability, and binding affinity—suggest that this chiral building block could be leveraged in a much broader range of bio-applications. ontosight.aiadvanceseng.com

Future research is aimed at exploring its potential in the development of new therapeutic agents and agrochemicals.

Neuroprotective Agents: Beyond its role in aprepitant, the (R)-enantiomer is a crucial building block for other neuroprotective compounds, indicating potential applications in treating a wider range of neurological disorders. nih.govchemicalbook.com

Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, including herbicides and insecticides, where it enhances the efficacy and stability of the active molecules. ontosight.aiadvanceseng.com The chiral nature of the phenylethanol backbone could be exploited to develop next-generation pesticides with improved selectivity and reduced environmental impact.

New Therapeutic Areas: The search for novel bioactive molecules is constant. The trifluoromethyl-substituted phenylethanol scaffold is a valuable starting point for creating libraries of compounds to be screened against various biological targets. ontosight.aiontosight.ai Its structural motifs appear in drugs for a wide array of conditions, from anti-inflammatory and antiviral agents to anticancer compounds. ontosight.ai The specific stereochemistry of the (S)-enantiomer can be crucial for selective interaction with biological receptors or enzymes.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing and other green chemistry principles to improve efficiency, safety, and environmental performance. rsc.org The synthesis of this compound is a prime candidate for such advancements.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgnih.gov

Enhanced Safety and Scalability: Flow reactors provide superior control over reaction parameters like temperature and pressure, and the small reactor volumes minimize the risks associated with highly reactive reagents or exothermic reactions. acs.org This allows for safer and more straightforward scaling from laboratory to industrial production. acs.org

Increased Efficiency: The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, often leading to faster reaction times, higher conversions, and improved yields compared to batch processes. nih.govthieme-connect.de

Integration of Catalysis: Flow systems are particularly well-suited for heterogeneous catalysis, including the use of packed-bed reactors containing immobilized enzymes or metal catalysts. nih.gov This facilitates catalyst recovery and reuse, reducing costs and waste.

Sustainable Synthesis: Beyond flow chemistry, a broader focus on sustainability is influencing the synthesis of trifluoromethylated compounds.

Green Solvents: Research into replacing conventional organic solvents with more environmentally benign alternatives, such as 2-MeTHF or natural deep eutectic solvents (NADES), is gaining traction. nih.govadvanceseng.com NADES have been shown to be compatible with whole-cell biocatalysis, enhancing cell membrane permeability and improving reaction efficiency. nih.govnih.gov

Atom Economy: The development of catalytic systems that are highly efficient and atom-economic is a core principle of green chemistry. advanceseng.com Asymmetric transfer hydrogenation, for example, can utilize simple hydrogen sources like formic acid or isopropanol. sigmaaldrich.comadvanceseng.com

Photocatalysis: Visible-light-induced photocatalysis is emerging as a sustainable method for trifluoromethylation, avoiding the need for harsh reagents and conditions. advanceseng.com This approach aligns with green chemistry principles by using light as a renewable energy source to drive chemical transformations. advanceseng.com

| Technology/Practice | Key Advantages for Synthesis | Reference |

|---|---|---|

| Continuous Flow Chemistry | Improved safety, scalability, process control, and efficiency; enables automation and integration of purification steps. | rsc.orgnih.govacs.org |

| Biocatalysis | High chemo-, regio-, and enantioselectivity; mild reaction conditions; reduced environmental impact. | nih.govnih.gov |

| Use of Green Solvents (e.g., NADES) | Environmentally friendly, biodegradable, and can enhance biocatalyst performance and stability. | nih.govnih.gov |

| Photocatalysis | Uses light as a renewable energy source, operates under mild conditions, avoids harsh reagents. | advanceseng.com |

Q & A

Q. What are the preferred synthetic routes for (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via enantioselective reduction of the corresponding ketone precursor, such as (S)-1-(3-(trifluoromethyl)phenyl)ethanone. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C) is commonly used. Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography with chiral stationary phases (e.g., cellulose-based columns), are critical for ensuring enantiomeric purity. For industrial scalability, catalytic hydrogenation with palladium or platinum catalysts under hydrogen atmosphere may be employed .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., hydroxyl and trifluoromethyl). Polarimetry or chiral HPLC quantifies enantiomeric excess (ee%). X-ray crystallography, if single crystals are obtainable, provides definitive stereochemical confirmation .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking software like AutoDock Vina enables virtual screening to predict binding affinities and modes. Key steps include:

- Preparing the ligand (compound) and target protein (e.g., enzyme active site) using tools like PyMOL or Chimera.

- Grid parameter optimization to cover the binding pocket.

- Multithreaded docking runs to assess conformational flexibility.

- Validation via molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate stability of predicted complexes.

AutoDock Vina’s scoring function balances speed and accuracy, achieving ~2x faster results than AutoDock 4 with improved predictive power .

Q. What strategies address discrepancies in enantioselectivity reported across catalytic systems?

- Methodological Answer : Contradictions in enantioselectivity often arise from variations in catalyst design (e.g., chiral ligands), solvent polarity, or reaction kinetics. Systematic approaches include:

- Screening alternative catalysts (e.g., Ru-BINAP complexes for asymmetric hydrogenation).

- Solvent optimization (e.g., dichloromethane vs. ethanol) to influence transition-state stabilization.

- Kinetic studies to identify rate-limiting steps affecting ee%.

Cross-referencing data from chiral HPLC and circular dichroism (CD) spectroscopy can resolve ambiguities in stereochemical outcomes .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-product formation (e.g., over-reduction or racemization) is mitigated by:

- Temperature control : Maintaining sub-ambient temperatures during reduction steps.

- Solvent selection : Using aprotic solvents (e.g., THF) to avoid proton exchange.

- Catalyst tuning : Employing Lewis acids like AlCl₃ in Friedel-Crafts acylation to enhance regioselectivity.

- In situ monitoring : Techniques like TLC or inline IR spectroscopy to track reaction progress.

Post-synthesis purification via flash chromatography or recrystallization further isolates the target compound .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Its strong electron-withdrawing effect influences electronic properties (e.g., pKa of the hydroxyl group) and reactivity in nucleophilic substitutions. Computational studies (DFT calculations) reveal that the -CF₃ group stabilizes intermediates via hyperconjugation, affecting reaction pathways. Comparative studies with non-fluorinated analogs show significant differences in boiling points and solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.